molecular formula C7H7ClF3NO B1431604 (6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride CAS No. 1303968-19-5

(6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride

Cat. No.: B1431604
CAS No.: 1303968-19-5
M. Wt: 213.58 g/mol
InChI Key: UVORTRDICNVIFJ-UHFFFAOYSA-N
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Description

(6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, along with a methanol group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride typically involves the reaction of 6-trifluoromethylpyridine with formaldehyde and a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified and crystallized to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often require the presence of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methanol group can form hydrogen bonds with target molecules, influencing their activity and stability. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (6-Trifluoromethyl-pyridin-2-yl)methanamine hydrochloride
  • (6-Trifluoromethyl-pyridin-2-yl)methylamine hydrochloride

Uniqueness

(6-Trifluoromethyl-pyridin-2-yl)-methanol hydrochloride is unique due to the presence of both the trifluoromethyl and methanol groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methanol group allows for specific interactions with target molecules. This combination of functional groups makes the compound versatile and valuable in various research and industrial applications.

Properties

IUPAC Name

[6-(trifluoromethyl)pyridin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)6-3-1-2-5(4-12)11-6;/h1-3,12H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVORTRDICNVIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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